tert-Butyl[4-(2-iodoethoxy)butoxy]dimethylsilane is an organosilicon compound characterized by its unique structure, which includes a tert-butyl group, a dimethylsilane moiety, and an ether linkage with an iodine substituent. This compound is notable for its applications in organic synthesis and as a reagent in various chemical reactions.
tert-Butyl[4-(2-iodoethoxy)butoxy]dimethylsilane falls under the category of organosilicon compounds, specifically classified as an iodoorganosilane due to the presence of iodine in its structure. It is utilized primarily in organic synthesis and medicinal chemistry.
The synthesis of tert-butyl[4-(2-iodoethoxy)butoxy]dimethylsilane can be achieved through several methods, typically involving the reaction of tert-butyl(chloro)dimethylsilane with appropriate iodinated ethylene derivatives.
The reaction mechanism generally involves nucleophilic substitution where the chlorine atom in tert-butyl(chloro)dimethylsilane is replaced by the iodinated ethylene derivative under basic conditions, facilitating the formation of the desired ether linkage.
The molecular structure of tert-butyl[4-(2-iodoethoxy)butoxy]dimethylsilane can be represented by its linear formula:
This indicates the presence of a tert-butyl group attached to a silicon atom, which is further bonded to two methyl groups and an ether chain leading to an iodine substituent.
tert-Butyl[4-(2-iodoethoxy)butoxy]dimethylsilane can participate in various chemical reactions, including:
The reactivity of this compound can be attributed to its ability to form stable intermediates during nucleophilic attack, making it valuable in multi-step synthetic pathways.
The mechanism of action involves several steps:
Experimental conditions such as temperature, solvent, and catalyst choice can significantly influence the efficiency and selectivity of these reactions.
tert-Butyl[4-(2-iodoethoxy)butoxy]dimethylsilane has several scientific uses:
The molecular architecture of tert-butyl[4-(2-iodoethoxy)butoxy]dimethylsilane integrates three functional domains: a tert-butyldimethylsilyl (TBS) group, a butoxy-ethoxy spacer, and a terminal iodide. This design leverages orthogonal reactivity: the TBS group provides steric bulk for kinetic protection, the ether linkages confer solubility and conformational flexibility, and the iodide serves as an electrophilic site for nucleophilic displacement (e.g., SN₂ reactions) [4] . Computational studies indicate that the four-carbon butoxy chain minimizes steric strain during silicon-oxygen bond formation while ensuring optimal spacing for intramolecular cyclizations in downstream applications. The terminal iodoethoxy unit balances reactivity and stability, avoiding the volatility of shorter iodoalkyl chains .
A scalable two-step synthesis achieves high yields (>85%) by sequential functionalization:
Table 1: Optimization Parameters for Silylation Step
Parameter | Baseline | Optimized | Impact on Yield |
---|---|---|---|
Catalyst | Pyridine | Imidazole | +25% |
Temperature (°C) | 40 | 0→25 | +15% (reduced oligomerization) |
TBSCl Equiv. | 1.0 | 1.2 | +12% |
Solvent | THF | CH₂Cl₂ | +8% (faster kinetics) |
Critical side reactions include alkoxide over-alkylation (controlled by TBSCl stoichiometry) and ether cleavage (mitigated by avoiding Lewis acids) [6].
The TBS group serves dual roles: it acts as a temporary protector for the terminal alcohol during iodide installation and as a permanent steric modulator influencing the compound’s crystallinity. In routes synthesizing the iodobutoxy fragment in situ, TBS protection of 4-bromobutanol precedes iodide displacement (NaI/acetone, 60°C). Subsequent deprotection (TBAF) liberates the alcohol for coupling with 2-iodoethanol, but this route suffers from competitive elimination (15% yield loss) versus direct etherification/silylation [6] [8].
Silver carbonate (Ag₂CO₃) outperforms traditional bases (K₂CO₃, Et₃N) in silylation, minimizing O-alkylation byproducts (<3% vs. 15%). Its mild Lewis acidity activates TBSCl without degrading iodoalkyne bonds [4]. For large-scale production, catalytic CuI (0.5 mol%) enables coupling at 50°C with 95% conversion, leveraging copper’s oxophilicity to accelerate Si–O bond formation while tolerating the iodide [8].
Table 2: Catalyst Screening for Silylation (24 h reaction)
Catalyst | Loading | Solvent | Conversion | Iodide Stability |
---|---|---|---|---|
None | - | CH₂Cl₂ | 52% | Full |
Ag₂CO₃ | 2.0 equiv | Toluene | 98% | Full |
CuI | 0.5 mol% | DMF | 95% | Partial decomposition |
DMAP | 0.1 equiv | CH₂Cl₂ | 89% | Full |
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